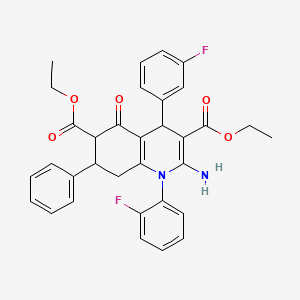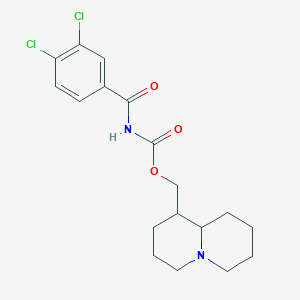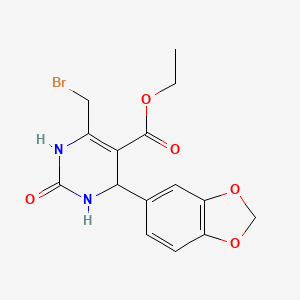![molecular formula C12H12N2O2 B4305517 12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene](/img/structure/B4305517.png)
12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene
概要
説明
12,16-Dioxa-2,9-diazatetracyclo[841111,1403,8]hexadeca-3,5,7,9-tetraene is a complex organic compound with a unique tetracyclic structure
準備方法
The synthesis of 12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene involves multiple steps, typically starting from simpler organic precursors. The synthetic routes often include cyclization reactions, where the formation of the tetracyclic core is achieved through a series of condensation and ring-closing steps. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality control.
化学反応の分析
12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and organometallic compounds.
Addition: Addition reactions, such as hydrogenation, can occur at the double bonds within the compound, leading to the formation of saturated derivatives.
科学的研究の応用
12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene can be compared with other tetracyclic compounds, such as:
- 12,14-dioxa-5,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene-6-carboxylic acid : This compound has a similar tetracyclic structure but differs in the arrangement of oxygen and nitrogen atoms, leading to distinct chemical properties and reactivity .
- Zoliflodacin : Another tetracyclic compound with a different substitution pattern and biological activity, used as an antimicrobial agent .
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
12,16-dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-4-8-7(3-1)13-9-5-10(14-8)12-15-6-11(9)16-12/h1-4,9,11-13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPOORDQQXZJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3COC(C1=NC4=CC=CC=C4N2)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-6-(3-methoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305439.png)
![2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE](/img/structure/B4305451.png)
![2-amino-4,4-dimethoxy-6-(2,3,4-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4305455.png)
![4-amino-6-(2,3,4-trimethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305461.png)
![3-[(benzylsulfonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305465.png)
![2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B4305475.png)

![2'-amino-1'-(2-fluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4305503.png)
![2'-amino-1'-(2,4-difluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4305506.png)
![3-amino-N-benzyl-5-chloro-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4305509.png)
![2'-amino-1'-(4-ethylphenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4305511.png)


![6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B4305537.png)
